10-(3-Bromopropyl)-10H-phenothiazine

Synthetic Methodology Process Chemistry Alkylation

Select 10-(3-Bromopropyl)-10H-phenothiazine (CAS 92357-95-4) for its unique 3-carbon bromopropyl spacer, which balances proximity and flexibility for optimal electron transfer in donor-acceptor systems, outperforming shorter or longer chain analogs. This N-alkylated phenothiazine scaffold provides a primary alkyl halide handle for facile nucleophilic substitution, enabling conjugation to targeting moieties for sensor development, polymer grafting for energy storage, and elaboration into TADF/RTP emitters. The preserved redox activity and environment-sensitive fluorescence of the core make it a cost-effective, multi-application building block. Ensure your research outcomes by choosing a defined, high-purity intermediate.

Molecular Formula C15H14BrNS
Molecular Weight 320.2 g/mol
CAS No. 92357-95-4
Cat. No. B141346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(3-Bromopropyl)-10H-phenothiazine
CAS92357-95-4
Synonyms10-(3-Bromopropyl)-10H-phenothiazine
Molecular FormulaC15H14BrNS
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCBr
InChIInChI=1S/C15H14BrNS/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2
InChIKeyLUQMXOSUNXWHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(3-Bromopropyl)-10H-phenothiazine (CAS 92357-95-4): A Defined N-Alkylated Phenothiazine Intermediate for Targeted Functionalization


10-(3-Bromopropyl)-10H-phenothiazine (CAS 92357-95-4, C15H14BrNS, MW: 320.25 g/mol) is an N-alkylated derivative of the phenothiazine scaffold, characterized by a terminal 3-bromopropyl group . This compound serves as a versatile synthetic intermediate, leveraging the established redox activity and electronic properties of the phenothiazine core . The presence of the primary alkyl bromide handle enables subsequent nucleophilic substitution reactions, distinguishing it from core-ring substituted analogs and providing a defined entry point for building molecular complexity in materials science and chemical biology applications [1].

Why Generic Phenothiazine Substitution Fails: Critical Role of the 3-Bromopropyl Spacer in 10-(3-Bromopropyl)-10H-phenothiazine Procurement


Generic phenothiazine derivatives cannot be interchanged due to the critical influence of the N10 substituent on downstream reactivity and material properties. The 3-bromopropyl chain in 10-(3-Bromopropyl)-10H-phenothiazine provides a primary alkyl halide handle for SN2 displacement . In contrast, analogs with shorter linkers (e.g., 2-bromoethyl) impose steric constraints that limit conjugation with tethered acceptors, while longer chains (e.g., 4-bromobutyl) introduce excessive conformational flexibility, reducing the electron-transfer efficiency essential for optoelectronic and sensing applications . The 3-carbon spacer balances proximity and flexibility, a distinction supported by comparative photophysical studies on phenothiazine-based donor-acceptor systems [1].

Quantitative Differentiation of 10-(3-Bromopropyl)-10H-phenothiazine (CAS 92357-95-4) Against In-Class Analogs: A Procurement-Focused Evidence Guide


Synthesis Yield Efficiency: 65% Isolated Yield in Reproducible Two-Step Protocol

The target compound is synthesized in a 65% isolated yield via a two-step N-alkylation procedure (NaH, DMF, 20°C; then 1,3-dibromopropane, 0°C) . In contrast, analogous N-alkylations to produce 10-(2-bromoethyl)-10H-phenothiazine typically require more forcing conditions and exhibit lower yields (~40-50%) due to increased steric hindrance and elimination side reactions . The 65% yield is a verified, reproducible benchmark for this specific compound under defined conditions.

Synthetic Methodology Process Chemistry Alkylation

Physicochemical Properties: Defined Density, Boiling Point, and Vapor Pressure for Process Engineering

The target compound exhibits a predicted density of 1.4 ± 0.1 g/cm³ and a boiling point of 426.7 ± 34.0 °C at 760 mmHg . Its vapor pressure is calculated as 0.0 ± 1.0 mmHg at 25°C. These values contrast with the longer-chain analog 10-(4-bromobutyl)-10H-phenothiazine (MW 334.27, LogP 5.53), which has a higher boiling point (~450°C predicted) and different solubility profile, impacting extraction and chromatographic purification .

Process Chemistry Thermal Properties Purification

Reactive Handle Specificity: Primary Alkyl Bromide vs. Chloro and Iodo Analogs in Nucleophilic Displacement

The 3-bromopropyl group provides a balanced leaving group ability for SN2 reactions. Compared to the 3-chloropropyl analog (CAS 5909-59-1), the bromide offers ~10-100× faster displacement rates under mild conditions (e.g., NaN3, DMF, 60°C) [1]. The iodo analog, while more reactive, is less stable to light and heat, and its synthesis is less straightforward. The bromo derivative thus represents an optimal compromise between reactivity and shelf-stability, as inferred from comparative alkyl halide reactivity studies .

Synthetic Methodology Click Chemistry Bioconjugation

Electrochemical and Photophysical Foundation: Defined Phenothiazine Core for Redox-Active Materials

The phenothiazine core of the target compound exhibits a reversible one-electron oxidation at ~0.6-0.8 V vs. SCE (depending on solvent and substitution) [1]. This redox potential is similar to that of 10-methylphenothiazine, confirming that the 3-bromopropyl chain does not electronically deactivate the core. In contrast, 2-substituted phenothiazines (e.g., 2-bromo-10H-phenothiazine) show altered oxidation potentials (~+0.2 V shift) and different UV-vis absorption profiles [2]. The N10-substitution preserves the native redox character while adding a functionalizable tether.

Organic Electronics Redox Chemistry Photoredox Catalysis

Best Research and Industrial Application Scenarios for 10-(3-Bromopropyl)-10H-phenothiazine (CAS 92357-95-4)


Synthesis of Phenothiazine-Based Fluorescent Probes and Sensors

The 3-bromopropyl handle enables facile conjugation to targeting moieties (e.g., peptides, nucleic acids, or recognition elements) via nucleophilic substitution. The phenothiazine core provides a built-in fluorophore with environment-sensitive emission, useful for designing ratiometric sensors for ions, reactive oxygen species, or pH [1]. The 65% yield in the core synthesis supports cost-effective probe development.

Redox Mediator and Catholyte Material for Non-Aqueous Redox Flow Batteries

The preserved redox activity of the phenothiazine core, combined with the tether for immobilization or polymer grafting, makes this compound a candidate for electrolyte additives or catholyte materials in energy storage. Electrochemical data from related N-substituted phenothiazines indicate stable cycling and overcharge protection capabilities [2].

Building Block for Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The compound can be elaborated into donor-acceptor architectures for thermally activated delayed fluorescence (TADF) or room-temperature phosphorescence (RTP) emitters. The 3-carbon spacer provides optimal electronic coupling between the phenothiazine donor and acceptor units, a design principle validated in high-efficiency OLED materials [3].

Intermediate for Pharmacologically Active Derivatives and Impurity Standards

The compound serves as a key intermediate for synthesizing phenothiazine-based pharmaceuticals and their metabolites. The 3-bromopropyl chain can be replaced with aminoalkyl groups to generate analogs of antipsychotic drugs. Additionally, the compound itself is used as a reference standard for identifying related process impurities [4].

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